Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-
Description
Properties
CAS No. |
62604-75-5 |
|---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C13H12N2O4/c1-8-11(13(18)14-7-10(16)17)12(15-19-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,18)(H,16,17) |
InChI Key |
KZBLVNSNSIDIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis generally follows a two-step approach:
Synthesis of 5-methyl-3-phenylisoxazole-4-carbonyl chloride
- Starting from 5-methyl-3-phenylisoxazole-4-carboxylic acid, chlorination is performed using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in the presence of catalytic DMF or pyridine to yield the acid chloride intermediate.
- This step requires anhydrous conditions due to the moisture sensitivity of the acid chloride.
-
- The acid chloride is reacted with glycine or glycine derivatives (e.g., glycine methyl ester) in a suitable solvent such as dichloromethane or tetrahydrofuran.
- A base such as triethylamine or pyridine is added to neutralize the HCl formed during the reaction.
- The reaction is typically carried out at low temperature (0 °C to room temperature) to control the reaction rate and minimize side reactions.
- The product is isolated by aqueous workup and purified by recrystallization or chromatography.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Notes | Typical Yield (%) |
|---|---|---|---|
| 1. Chlorination | 5-methyl-3-phenylisoxazole-4-carboxylic acid + SOCl2 or (COCl)2, catalytic DMF, reflux or room temp, 2-4 h | Moisture-free environment essential | 85-95% |
| 2. Amide Formation | Acid chloride + glycine (or glycine ester) + base (Et3N or pyridine), solvent: DCM or THF, 0 °C to RT, 1-3 h | Base scavenges HCl; reaction monitored by TLC | 70-90% |
Alternative Synthetic Approaches
Coupling Reagents Method:
Instead of isolating the acid chloride, direct coupling of 5-methyl-3-phenylisoxazole-4-carboxylic acid with glycine can be achieved using peptide coupling reagents such as HBTU or HATU in the presence of DIPEA in DMF. This method avoids the use of corrosive acid chlorides and can be performed under milder conditions.Ester Intermediates:
Methyl esters of glycine derivatives (e.g., methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}acetate) can be synthesized first by coupling the acid chloride with glycine methyl ester, followed by hydrolysis to the free acid if needed.
Research Findings and Optimization Notes
The amide bond formation is highly efficient when using acid chlorides, but the moisture sensitivity of the acid chloride intermediate requires strict anhydrous conditions to prevent hydrolysis and side reactions.
Use of coupling reagents (HBTU, HATU) offers a milder alternative with good yields and fewer side products, especially useful for scale-up and sensitive substrates.
The reaction temperature is critical; low temperatures reduce side reactions such as imine formation or decomposition of sensitive intermediates.
Purification typically involves recrystallization from ethanol or chromatographic techniques to achieve high purity suitable for biological testing.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acid Chloride Route | 5-methyl-3-phenylisoxazole-4-carboxylic acid | SOCl2 or (COCl)2, glycine, base (Et3N) | Anhydrous, 0 °C to RT | High yield, straightforward | Moisture sensitive, corrosive reagents |
| Peptide Coupling | 5-methyl-3-phenylisoxazole-4-carboxylic acid | HBTU or HATU, DIPEA, glycine | Room temp, DMF solvent | Mild conditions, less hazardous | More expensive reagents |
| Ester Intermediate | Acid chloride + glycine methyl ester | Hydrolysis post-coupling | Controlled hydrolysis | Allows intermediate modification | Additional steps |
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-3-phenylisoxazole-4-carboxamido)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazole Moieties
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Comparisons
(a) Antibacterial Activity
The 5-methyl-3-phenyl-4-isoxazolyl penicillin () shares the same isoxazole substituents as the target compound but incorporates a β-lactam ring, enabling bactericidal activity against penicillin-resistant Staphylococci. In contrast, the glycine derivative lacks the β-lactam moiety, suggesting divergent biological targets .
(b) Neuroactive Properties
- Phenyl Glycine Methyl Ester Derivatives (): Fragments 11–15, which include phenyl glycine methyl ester moieties, inhibit spontaneous Ca²⁺ oscillations in neurons. Stereoselectivity (R-configuration > S-configuration) and backbone naturalness (FGHI vs. ent-FGHI) critically influence potency .
- Glycine Receptor Antagonists (): Lindane and fipronil inhibit glycine receptors via interactions with pore-lining 6′threonine residues. While structurally distinct from the target compound, these findings highlight the relevance of glycine receptor targeting for neuroactive compounds .
(c) Antihypoxant Activity
The target compound’s glycine moiety may offer complementary neuromodulatory effects but requires empirical validation .
Key Research Findings and Data Tables
Table 2: Pharmacological Data for Comparator Compounds
Biological Activity
Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]- is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H9N O3
- Molecular Weight : 203.19 g/mol
- CAS Number : 1136-45-4
- Purity : >95% (HPLC)
The compound features a phenylisoxazole moiety, which is known for its diverse biological activities, including modulation of neurotransmitter systems.
Research indicates that glycine and its derivatives can exert protective effects against various forms of cellular injury. Key mechanisms include:
- Neuroprotection : Glycine may protect neurons from hypoxic and ischemic damage by modulating excitatory neurotransmission and reducing oxidative stress.
- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, contributing to its protective role in various tissues.
- Cytoprotection : Glycine has been demonstrated to protect cells from damage induced by reactive oxygen species (ROS) and energy depletion.
Neuroprotective Effects
Glycine has been extensively studied for its neuroprotective properties. A review highlighted its effectiveness in preventing ischemia-reperfusion injury across several experimental models. It was noted that glycine administration significantly reduced neuronal death in models of hypoxia and reoxygenation injury, with effective concentrations ranging from 0.2 mM to 1 mM .
Anti-inflammatory Properties
The anti-inflammatory potential of glycine has been observed in several studies. It inhibits the activation of pro-inflammatory cytokines and reduces the expression of adhesion molecules in endothelial cells, which is crucial for preventing tissue damage during inflammatory responses .
Case Studies
| Study Reference | Model | Findings |
|---|---|---|
| Weinberg et al., 1987 | Isolated renal proximal tubules | Glycine reduced hypoxic injury with half-maximal protective effect at 0.8 mM. |
| Zhao et al., 2005 | Rat cortical neuron cultures | Glycine decreased hypoxic injury significantly in mature neurons. |
| Nishimura & Lemasters, 2001 | Liver sinusoidal endothelial cells | Demonstrated protection against chemical energy depletion injuries. |
Research Findings
- Ischemia-Reperfusion Injury : Glycine has been shown to mitigate damage caused by ischemia-reperfusion in various organs, including the liver and kidneys. Its protective effects are attributed to both direct antioxidant activity and modulation of inflammatory responses .
- Liver Fibrosis : Experimental evidence suggests that glycine may play a role in preventing liver fibrosis by inhibiting stellate cell activation and collagen deposition .
- Tumor Growth Inhibition : Some studies have reported that glycine can inhibit tumor growth in animal models, suggesting potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
